

Application Notes: CBS1117 for Studying Hemagglutinin Fusion Mechanism

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Compound of Interest

Compound Name: CBS1117

Cat. No.: B3182623

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Introduction

CBS1117 is a novel small-molecule inhibitor of influenza A virus entry, specifically targeting the hemagglutinin (HA) glycoprotein.[1][2] It effectively prevents the critical HA-mediated membrane fusion step, which is essential for the virus to release its genetic content into the host cell.[2] These application notes provide a comprehensive guide for utilizing **CBS1117** as a research tool to investigate the intricacies of the hemagglutinin fusion mechanism.

Mechanism of Action

CBS1117 functions by binding to a conserved hydrophobic pocket in the stem region of group 1 influenza A hemagglutinin, near the fusion peptide.[2][3] This interaction stabilizes the pre-fusion conformation of the HA trimer. The influenza virus, after entering the host cell via endocytosis, is exposed to the acidic environment of the endosome. This low pH environment typically triggers a significant conformational change in HA, exposing the fusion peptide and initiating the fusion of the viral and endosomal membranes. **CBS1117**'s binding to the HA stem region allosterically inhibits this pH-dependent conformational rearrangement, thus preventing membrane fusion and subsequent viral infection. Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR), alongside mutagenesis experiments, have precisely mapped the binding site and identified key amino acid residues crucial for the inhibitory activity of **CBS1117**.

Quantitative Data

The antiviral efficacy and cytotoxic profile of **CBS1117** are summarized below, providing essential data for experimental design.

Table 1: Antiviral Potency of **CBS1117**

Virus Strain/Target	Cell Line	Assay Type	IC50 / EC50	Reference(s)
A/Puerto Rico/8/34 (H1N1)	A549	Antiviral Assay	70 nM (IC50)	
Group 1 HA	A549	Pseudotyped Virus Entry Assay	~3 µM (EC50)	

Table 2: Cytotoxicity Profile of **CBS1117**

Cell Line	CC50 (50% Cytotoxic Concentration)	Reference(s)
A549	> 100 µM	
A549	274.3 µM	

Experimental Protocols

The following protocols are fundamental for characterizing the inhibitory effects of **CBS1117** on hemagglutinin-mediated fusion.

Pseudovirus Entry Inhibition Assay

This assay quantifies the ability of **CBS1117** to inhibit HA-mediated viral entry into host cells.

- Objective: To determine the 50% effective concentration (EC50) of **CBS1117**.
- Materials:

- A549 (human lung adenocarcinoma) cells
- Pseudoviruses co-expressing an influenza HA (e.g., H5) and a reporter protein (e.g., luciferase)
- **CBS1117** stock solution
- Complete cell culture medium (e.g., DMEM, 10% FBS)
- 96-well cell culture plates
- Luciferase substrate and assay buffer
- Luminometer
- Procedure:
 - Seed A549 cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
 - Prepare serial dilutions of **CBS1117** in serum-free medium.
 - Pre-incubate the pseudovirus suspension with the **CBS1117** dilutions for 1 hour at 37°C.
 - Aspirate the culture medium from the A549 cells and infect with the virus-compound mixtures.
 - Incubate the plates for 48 hours at 37°C in a CO2 incubator.
 - Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
 - Measure the luciferase activity using a luminometer.
 - Calculate the percentage of inhibition relative to the untreated virus control and determine the EC50 value using a dose-response curve fitting software.

NMR Spectroscopy for Binding Analysis

NMR techniques like WaterLOGSY and Saturation Transfer Difference (STD) are employed to confirm the direct binding of **CBS1117** to HA in solution.

- Objective: To validate the physical interaction between **CBS1117** and HA.
- Materials:
 - Purified, soluble recombinant hemagglutinin (e.g., H5 HA)
 - **CBS1117**
 - NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl in D2O)
- Protocol (WaterLOGSY):
 - Prepare a sample containing 100 μ M **CBS1117** and 5 μ M H5 HA in NMR buffer.
 - Acquire a WaterLOGSY spectrum. A positive signal for **CBS1117** in the presence of HA, and a negative signal in its absence, confirms binding.
- Protocol (STD NMR):
 - Prepare a sample with 100 μ M **CBS1117** and 10 μ M H5 HA.
 - Acquire an STD NMR spectrum by selectively saturating protein resonances.
 - Protons of **CBS1117** in close proximity to the HA protein will receive saturation, resulting in a decreased signal intensity, which confirms binding.

Site-Directed Mutagenesis

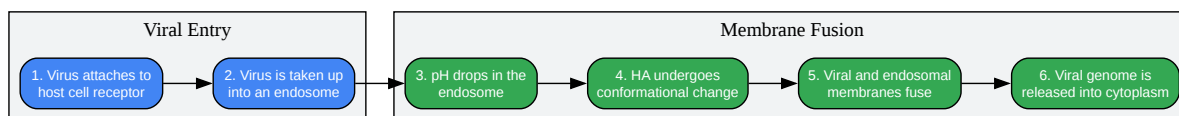
This method is used to identify specific amino acid residues in the HA protein that are critical for **CBS1117** binding and its inhibitory effect.

- Objective: To map the binding site of **CBS1117** on HA.
- Materials:
 - Expression plasmid containing the wild-type HA gene

- Mutagenic primers with the desired nucleotide changes
- High-fidelity DNA polymerase
- DpnI restriction enzyme
- Procedure:
 - Perform PCR-based site-directed mutagenesis using the wild-type HA plasmid as a template and the specific mutagenic primers.
 - Digest the parental, non-mutated plasmid DNA with DpnI.
 - Transform the mutated plasmid into competent *E. coli* for amplification.
 - Verify the desired mutation by DNA sequencing.
 - Produce pseudoviruses carrying the mutant HA proteins.
 - Evaluate the susceptibility of the mutant pseudoviruses to **CBS1117** using the entry inhibition assay described above. A significant increase in the EC50 value for a mutant indicates that the mutated residue is important for **CBS1117** activity.

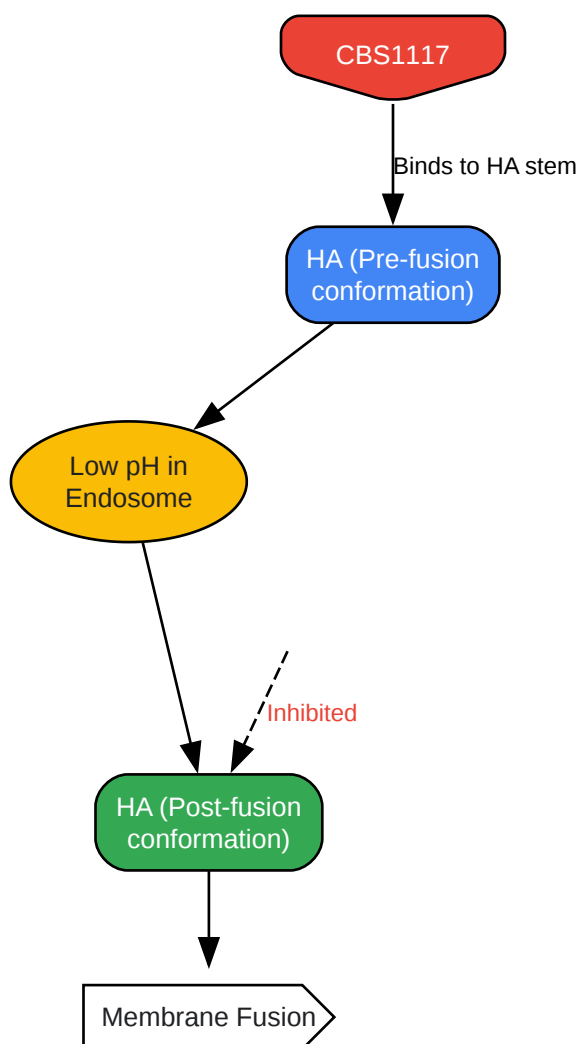
Visualizations

The following diagrams provide a visual representation of the hemagglutinin fusion process, the inhibitory mechanism of **CBS1117**, and a typical experimental workflow.



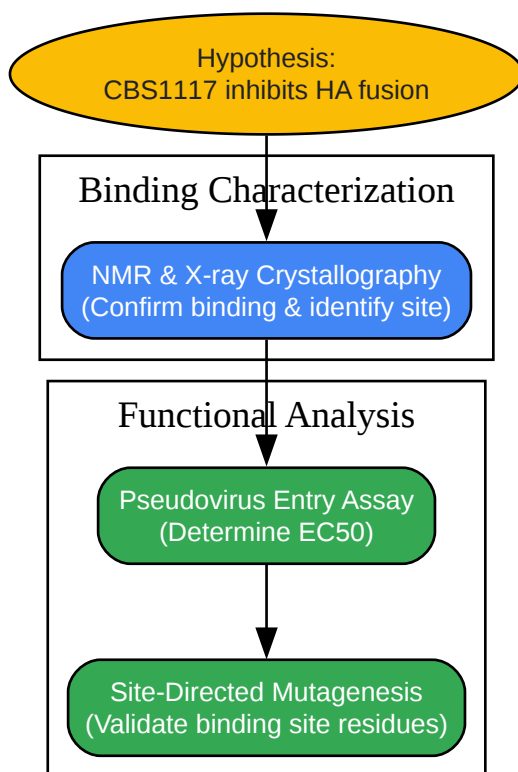
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Caption: Step-by-step mechanism of influenza hemagglutinin-mediated membrane fusion.



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Caption: Inhibitory action of **CBS1117** on the HA conformational change.



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